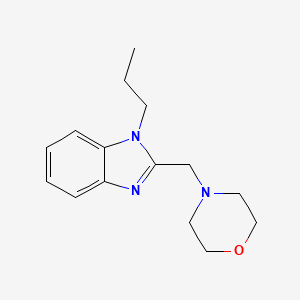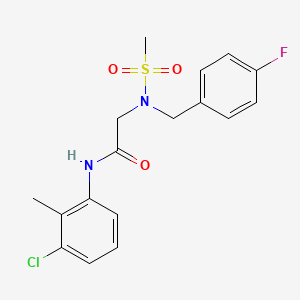![molecular formula C13H20N2O3S B4398014 N-{4-[(propylamino)sulfonyl]phenyl}butanamide](/img/structure/B4398014.png)
N-{4-[(propylamino)sulfonyl]phenyl}butanamide
Overview
Description
N-{4-[(propylamino)sulfonyl]phenyl}butanamide, also known as PSB-1115, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds and has been found to possess certain biochemical and physiological effects that make it an interesting subject of study.
Mechanism of Action
N-{4-[(propylamino)sulfonyl]phenyl}butanamide has been found to act as an inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in certain types of cancer cells. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been found to possess certain biochemical and physiological effects that make it an interesting subject of study. It has been found to inhibit the activity of CA IX, which is involved in the regulation of pH in cancer cells. This inhibition can lead to the accumulation of acidic metabolites in the cells, which can trigger apoptosis or cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(propylamino)sulfonyl]phenyl}butanamide is its specificity towards CA IX, which makes it a potential candidate for cancer therapy. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the study of N-{4-[(propylamino)sulfonyl]phenyl}butanamide. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as inflammation and neurodegenerative disorders. Additionally, the study of its potential toxicity towards normal cells and its pharmacokinetics can provide valuable insights into its safety and efficacy as a therapeutic agent.
Scientific Research Applications
N-{4-[(propylamino)sulfonyl]phenyl}butanamide has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to possess certain properties that make it useful in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-5-13(16)15-11-6-8-12(9-7-11)19(17,18)14-10-4-2/h6-9,14H,3-5,10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKSPQDGKQOFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4397952.png)



![5-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4397978.png)

![N-benzyl-N-ethyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4397985.png)
![2,2,2-trichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397987.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4397995.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4398000.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4398009.png)
